molecular formula C16H15FN4O2 B2906962 2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(4-fluorobenzyl)oxime CAS No. 339110-92-8

2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(4-fluorobenzyl)oxime

Cat. No.: B2906962
CAS No.: 339110-92-8
M. Wt: 314.32
InChI Key: HHTMPNJOMVCUJI-KEBDBYFISA-N
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Description

2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C16H15FN4O2 and its molecular weight is 314.32. The purity is usually 95%.
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Properties

IUPAC Name

3-[(E)-(4-fluorophenyl)methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c17-14-4-2-12(3-5-14)11-23-20-10-13-6-9-21(15(13)22)16-18-7-1-8-19-16/h1-5,7-8,10,13H,6,9,11H2/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTMPNJOMVCUJI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C=NOCC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)C1/C=N/OCC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Additionally, interactions with other molecules (e.g., food components) may affect its absorption and metabolism.

If you have any more specific questions or need additional details, feel free to ask! 😊.

Biological Activity

2-Oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(4-fluorobenzyl)oxime is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H16N4O2
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 339111-08-9

The compound features a pyrimidine ring and a pyrrolidine structure, which are known to contribute to various biological activities such as enzyme inhibition and receptor modulation.

  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in cellular signaling pathways associated with cancer and other diseases. PI3K inhibitors can interfere with tumor growth and survival pathways .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development as antibiotics or antifungals .
  • Neuroprotective Effects :
    • Research indicates that certain oxime derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer properties of the compound in vitro.Showed significant inhibition of cell proliferation in various cancer cell lines.
Study 2 Assessed the enzyme inhibition capabilities against PI3K.Confirmed moderate to high inhibition rates, suggesting potential for cancer therapy.
Study 3 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria.Demonstrated effective antibacterial activity, warranting further exploration for drug development.

Pharmacological Potential

The biological activities of this compound position it as a promising candidate for drug development in several therapeutic areas:

  • Oncology : As a PI3K inhibitor, it may play a role in cancer treatment.
  • Infectious Diseases : Its antimicrobial properties could lead to new antibiotics.
  • Neurology : Neuroprotective effects may aid in developing treatments for conditions like Alzheimer's disease.

Q & A

Q. What are the key synthetic pathways for 2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(4-fluorobenzyl)oxime, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Oxime formation : Reacting the aldehyde precursor with hydroxylamine derivatives under controlled pH (e.g., acetic acid buffer) to form the oxime moiety .
  • Functional group coupling : Introducing the 4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reactions. Ethanol or DMF are common solvents, with yields optimized at 60–80°C .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or palladium catalysts may enhance regioselectivity in pyrimidine-pyrrolidine coupling .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanol/DMFMinimizes side products
Temperature60–80°CBalances reaction rate and decomposition
CatalystZnCl₂ (0.5–1.0 eq)Improves coupling efficiency

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the oxime proton (~8.5 ppm), pyrimidine protons (7.5–8.2 ppm), and fluorobenzyl aromatic signals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~360–370 Da) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) often arise from:

  • Structural variations : Minor differences in substituents (e.g., chloro vs. fluoro groups) alter binding affinity .
  • Assay conditions : Variations in buffer pH, incubation time, or enzyme isoforms (e.g., COX-2 vs. COX-1) .
  • Cellular context : Differences in membrane permeability or metabolic stability across cell lines .

Q. Methodological Recommendations :

  • Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions.
  • Use molecular docking to predict binding modes against target proteins (e.g., COX-2, kinases) .
  • Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding kinetics .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in cancer therapy?

  • Transcriptomic profiling : RNA-seq or qPCR arrays to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Proteomic analysis : SILAC-based quantification to detect changes in protein expression (e.g., p53, Bcl-2) .
  • In vivo models : Xenograft mice treated with 10–50 mg/kg doses to assess tumor growth inhibition and toxicity .

Q. Critical Considerations :

  • Compare results with positive controls (e.g., doxorubicin for cytotoxicity).
  • Address off-target effects via kinase selectivity panels .

Q. How can stability and storage conditions impact experimental reproducibility?

  • Degradation pathways : Hydrolysis of the oxime group in aqueous media or light-induced decomposition .
  • Recommended Storage :
    • Temperature: –20°C in argon-filled vials .
    • Solvent: Anhydrous DMSO for long-term storage (<6 months) .
  • QC Measures : Periodic HPLC analysis to monitor purity .

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

  • ADMET Prediction Software :
    • SwissADME : Estimates bioavailability, blood-brain barrier permeability .
    • Protox II : Predicts toxicity (e.g., hepatotoxicity risk) .
  • Key Parameters :
    • LogP: ~2.5 (optimal for membrane permeability) .
    • CYP450 interactions: Screen for inhibition of 3A4/2D6 isoforms .

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) influence bioactivity?

  • Fluorine vs. Chlorine :

    SubstituentElectronic EffectImpact on Activity
    4-FluorobenzylElectron-withdrawingEnhances target binding via dipole interactions
    4-ChlorobenzylLarger halogenMay improve lipophilicity but reduce solubility
  • Synthetic Flexibility : The oxime group allows further derivatization (e.g., Schiff base formation) for SAR studies .

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